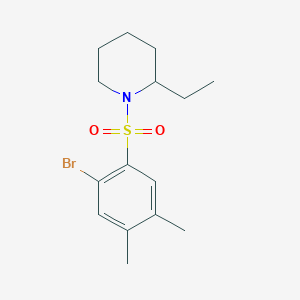
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine is a chemical compound known for its unique structural features and diverse applications in scientific research. This compound is characterized by the presence of a bromine atom, two methyl groups, and a sulfonyl group attached to a benzene ring, which is further connected to an ethylpiperidine moiety. Its molecular formula is C14H20BrNO2S.
准备方法
The synthesis of 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine typically involves multiple steps:
Formation of the Piperidine Ring: The brominated intermediate is then reacted with 2-ethylpiperidine under suitable conditions to form the final product.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine has a wide range of applications in scientific research:
作用机制
The mechanism by which 1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine exerts its effects involves interactions with specific molecular targets and pathways. The bromine and sulfonyl groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways, leading to various biological effects .
相似化合物的比较
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine can be compared with other similar compounds, such as:
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine: This compound has a fluorophenyl group instead of an ethyl group, which can alter its chemical and biological properties.
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-4-(3,4-dichlorophenyl)piperazine: The presence of dichlorophenyl groups introduces additional reactivity and potential biological activities.
生物活性
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related case studies.
- Molecular Formula : C13H18BrNO2S
- Molecular Weight : 323.26 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a piperidine ring substituted with a sulfonyl group and a brominated aromatic moiety, which may contribute to its biological activity.
This compound has been investigated for its role as an inhibitor of specific enzymes and receptors involved in various physiological processes. Notably, it has shown potential as an inhibitor of cysteine proteases, particularly cathepsins, which are implicated in numerous diseases including cancer and inflammatory conditions .
Therapeutic Applications
The compound has been studied for its potential use in treating:
- Cancer : Inhibition of cathepsin S has been linked to reduced tumor growth and metastasis.
- Inflammatory Diseases : The compound may modulate immune responses by inhibiting proteolytic enzymes involved in inflammation.
- Metabolic Disorders : Its effects on glucose metabolism suggest potential applications in diabetes management.
Case Studies and Research Findings
- Cancer Research : A study published in Circulation highlighted that inhibiting cathepsin S could reduce cardiovascular events in chronic kidney disease patients, suggesting a broader application for compounds targeting this enzyme .
- Inflammation Modulation : Research indicated that compounds similar to this compound effectively reduced inflammation markers in animal models of arthritis .
- Diabetes Management : In vitro studies demonstrated that this compound could enhance insulin sensitivity in adipocytes, providing a basis for further exploration in metabolic syndrome treatments .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO2S/c1-4-13-7-5-6-8-17(13)20(18,19)15-10-12(3)11(2)9-14(15)16/h9-10,13H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVDRUSVANXLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














